

Application Note: Purity Assessment of BAY 1129980 Using Size Exclusion Chromatography

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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177

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Introduction

BAY 1129980 (Lupartumab Amadotin) is an antibody-drug conjugate (ADC) that represents a promising therapeutic approach for cancers expressing C4.4A (LYPD3), such as non-small cell lung cancer.[1][2][3] As with all biotherapeutics, ensuring the purity and quality of the final product is critical for its safety and efficacy. Size Exclusion Chromatography (SEC) is a powerful and widely used analytical technique for characterizing the size variants of monoclonal antibodies (mAbs) and ADCs.[4][5] This application note describes a method for the purity assessment of BAY 1129980 using high-performance liquid chromatography-based size exclusion chromatography (HPLC-SEC) coupled with UV and Multi-Angle Light Scattering (MALS) detection. This method allows for the separation and quantification of the monomeric form from high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments.

The inherent nature of ADCs, which combines a large antibody with a smaller, often hydrophobic cytotoxic drug, can present analytical challenges.[4] The methodology outlined here is designed to provide a robust and accurate assessment of the purity of BAY 1129980, a critical quality attribute (CQA) in its development and manufacturing.

Experimental Protocols

Materials and Reagents

- Sample: BAY 1129980, concentration at 1 mg/mL
- Mobile Phase/Eluent: 100 mM Sodium Phosphate, 200 mM Sodium Chloride, pH 6.8
- Instrumentation:
 - HPLC system with a biocompatible flow path (e.g., Agilent 1290 Infinity II Bio LC)
 - Autosampler with temperature control set to 4°C
 - UV/Vis Detector (monitoring at 280 nm)
 - Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN)
 - Refractive Index (RI) Detector (for MALS concentration determination)
- SEC Column: Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm or equivalent
- Data Acquisition and Analysis Software: Chromatography data system and MALS analysis software (e.g., Agilent OpenLab, Wyatt ASTRA)

Chromatographic Conditions

Parameter	Condition
Column	Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm
Mobile Phase	100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8
Flow Rate	0.8 mL/min
Column Temperature	25°C
Injection Volume	20 µL
UV Detection	280 nm
Run Time	20 minutes

Methodology

- System Preparation:
 - Equilibrate the entire HPLC system, including the column and detectors, with the mobile phase until a stable baseline is achieved.
 - Perform a blank injection (mobile phase) to ensure the absence of system peaks.
- Sample Preparation:
 - Thaw the BAY 1129980 sample on ice.
 - If necessary, dilute the sample to a final concentration of 1 mg/mL using the mobile phase.
 - Filter the sample through a 0.22 µm PVDF syringe filter to remove any particulate matter.
- Data Acquisition:
 - Inject 20 µL of the prepared BAY 1129980 sample.
 - Collect data from the UV, MALS, and RI detectors for the duration of the run.
- Data Analysis:
 - Integrate the peaks in the chromatogram obtained from the UV detector.
 - Calculate the percentage of the main monomer peak, HMW species (aggregates), and LMW species (fragments) based on the peak areas.
 - Utilize the MALS and RI data to determine the absolute molecular weight of each species. This confirms the identity of the monomer, dimer, and other aggregates.[\[6\]](#)[\[7\]](#)

Data Presentation

The primary output of this analysis is a chromatogram showing the separation of size variants. The quantitative data derived from the chromatogram should be summarized in a table for clarity and easy comparison across different batches or stability studies.

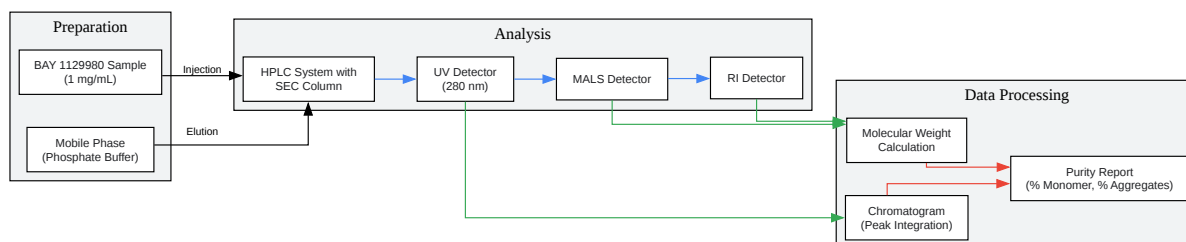
Table 1: Summary of Purity Assessment for BAY 1129980

Species	Retention Time (min)	Relative Peak Area (%)	Molecular Weight (kDa) - MALS
High-Molecular-Weight	~ 8.5	< 2.0	> 300
Monomer	~ 10.0	> 98.0	~ 150
Low-Molecular-Weight	~ 12.5	< 0.5	< 100

Note: Retention times are approximate and may vary depending on the specific column and system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the size exclusion chromatography workflow for the purity assessment of BAY 1129980.

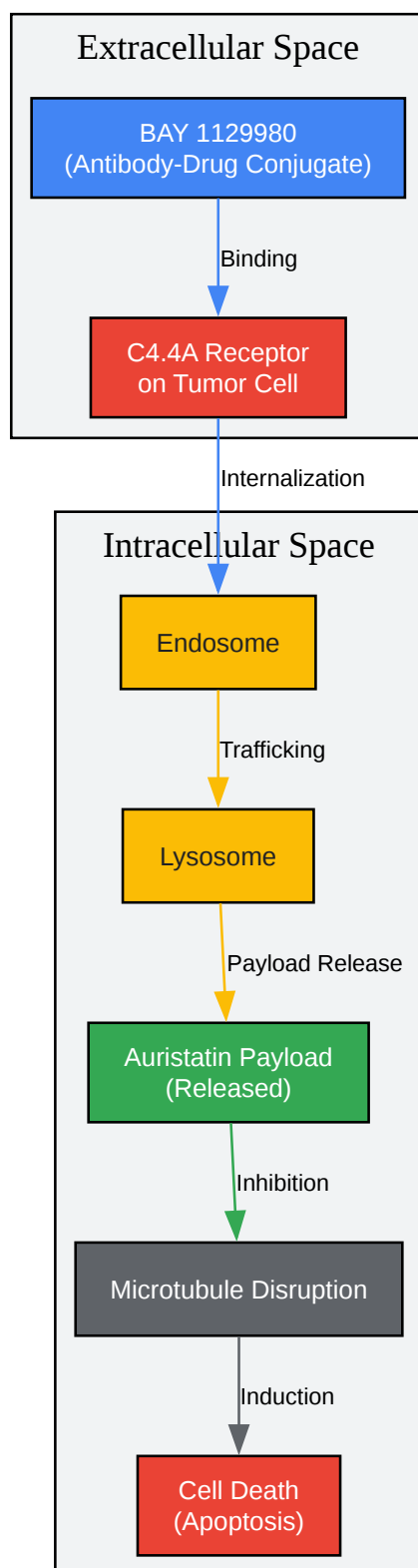


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Caption: Workflow for SEC-MALS Purity Analysis of BAY 1129980.

Signaling Pathway Context

While SEC does not directly probe signaling pathways, understanding the mechanism of action of BAY 1129980 is crucial for interpreting the significance of its purity. BAY 1129980 targets the C4.4A protein on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic auristatin payload is released, leading to the disruption of microtubules and subsequent cell death. The presence of aggregates could potentially alter the binding affinity, internalization rate, or immunogenicity of the drug, while fragments may lack binding capability altogether.



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Caption: Mechanism of Action of BAY 1129980.

Conclusion

The described size exclusion chromatography method, enhanced with MALS detection, provides a reliable and accurate means for assessing the purity of the antibody-drug conjugate BAY 1129980. By separating and quantifying aggregates and fragments from the active monomeric form, this protocol is essential for quality control, batch release, and stability testing throughout the drug development process. The use of MALS for absolute molecular weight determination adds a layer of confirmation to peak identification, making the overall analysis more robust. This application note serves as a foundational protocol that can be further optimized and validated for specific regulatory requirements.

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